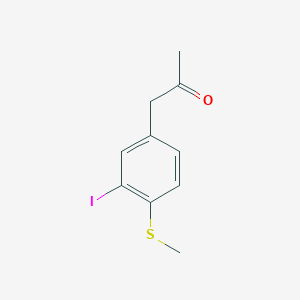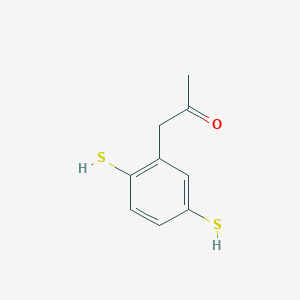
1-(2,5-Dimercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimercaptophenyl)propan-2-one typically involves the introduction of mercapto groups to a phenyl ring followed by the attachment of a propan-2-one group. One common method involves the reaction of 2,5-dimercaptophenyl derivatives with propan-2-one under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can react with the mercapto groups under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimercaptophenyl)propan-2-one involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
1-(2,5-Dimercaptophenyl)propan-2-one can be compared with other similar compounds such as:
- 1-(2,4-Dimercaptophenyl)propan-2-one
- 1-(2,6-Dimercaptophenyl)propan-2-one
Uniqueness: The unique positioning of the mercapto groups in this compound imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H10OS2 |
|---|---|
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
1-[2,5-bis(sulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C9H10OS2/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5,11-12H,4H2,1H3 |
Clave InChI |
BGZKEAMHXJAPNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


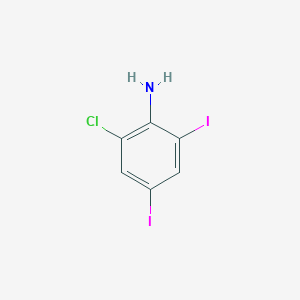
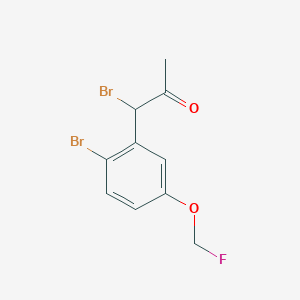
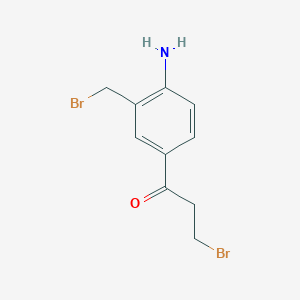
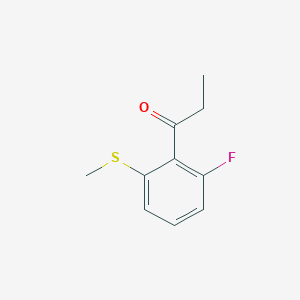
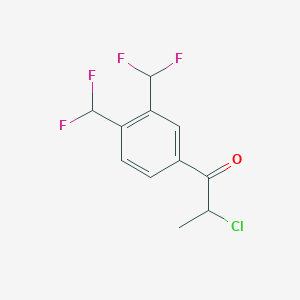
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
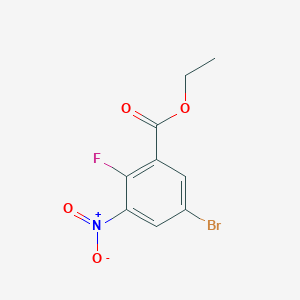
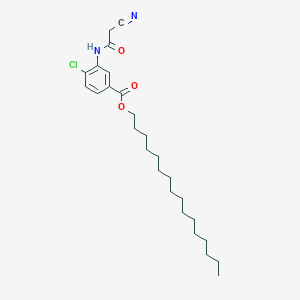
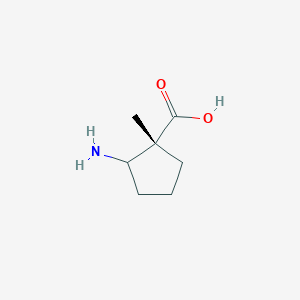
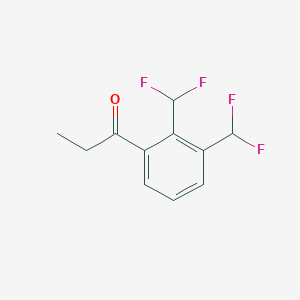
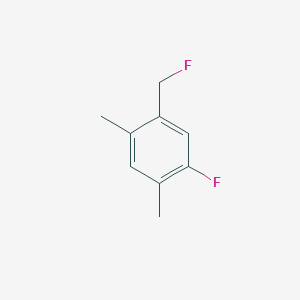
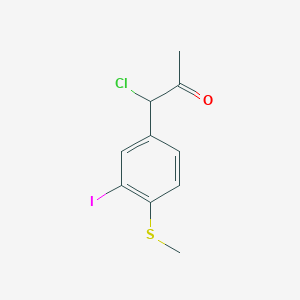
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
